molecular formula C18H14N4 B11053366 4,4'-Dimethyl-2,2'-biquinazoline

4,4'-Dimethyl-2,2'-biquinazoline

Cat. No.: B11053366
M. Wt: 286.3 g/mol
InChI Key: HRGXFWBTGSAQOK-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-2,2’-biquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The structure of 4,4’-Dimethyl-2,2’-biquinazoline consists of two quinazoline rings connected by a single bond, with methyl groups attached at the 4 and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-biquinazoline typically involves the condensation of quinazoline derivatives. One common method includes the reaction of quinazoline with aromatic aldehydes in the presence of a cyanide ion, leading to benzoin-type condensation and subsequent oxidation . Another approach involves the use of nickel(0)-mediated reactions to form biquinazoline-based primary amines from natural amino acids .

Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-biquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-biquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly at the methyl groups, can introduce various substituents, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other quinazoline derivatives with altered functional groups.

Scientific Research Applications

4,4’-Dimethyl-2,2’-biquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’-biquinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dimethyl-2,2’-biquinazoline is unique due to its specific substitution pattern and the presence of two quinazoline rings. This structure imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

4-methyl-2-(4-methylquinazolin-2-yl)quinazoline

InChI

InChI=1S/C18H14N4/c1-11-13-7-3-5-9-15(13)21-17(19-11)18-20-12(2)14-8-4-6-10-16(14)22-18/h3-10H,1-2H3

InChI Key

HRGXFWBTGSAQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=N3)C

Origin of Product

United States

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